

# Measuring Cathepsin L Activity in the Tumor Microenvironment: An Application Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## ***Compound of Interest***

Compound Name: *Cathepsin L inhibitor*

Cat. No.: B13710874

*Get Quote*

# Introduction: The Critical Role of Cathepsin L in the Tumor Microenvironment

Cathepsin L (CTSL) is a lysosomal cysteine protease that plays a pivotal role in normal physiological processes, including intracellular protein degradation and antigen presentation.<sup>[1]</sup> <sup>[2]</sup> However, in the context of cancer, its expression is often dysregulated, and its activity is significantly upregulated in the tumor microenvironment (TME).<sup>[3]</sup><sup>[4]</sup> This aberrant CTS defense activity is not merely a bystander effect but an active contributor to cancer progression, promoting tumor growth, invasion, angiogenesis, and metastasis.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup>

Secreted by both cancer cells and tumor-associated macrophages, CTSL degrades components of the extracellular matrix (ECM), such as collagen, fibronectin, and laminin, paving the way for cancer cell dissemination.<sup>[3][4][5][8]</sup> Furthermore, CTSL can activate other proteases in the TME, amplifying the proteolytic cascade that fuels tumor progression.<sup>[3][9]</sup> The acidic nature of the TME further enhances CTSL's enzymatic activity, creating a vicious cycle of tumor growth and invasion.<sup>[3]</sup> Given its significant role in malignancy, accurately measuring CTSL activity in the TME is paramount for understanding cancer biology, identifying prognostic biomarkers, and developing novel therapeutic strategies that target this key enzyme.<sup>[2][8][10]</sup> This guide provides a comprehensive overview of the principles and methodologies for measuring CTSL activity in the TME, tailored for researchers, scientists, and drug development professionals.

## Principles of Cathepsin L Activity Measurement

The fundamental principle behind measuring CTSL activity lies in the detection of its proteolytic action on a specific substrate. This can be achieved through various methods, each with its own advantages and limitations. The choice of methodology often depends on the biological context, whether it's in a solution-based assay with cell lysates, within intact cells, in tissue sections, or in a living organism.

A crucial aspect of accurately measuring CTSL activity is the use of specific substrates or probes that can distinguish it from other cysteine cathepsins, such as cathepsin B, which is also abundant in the TME.<sup>[11][12][13]</sup> The development of highly selective fluorogenic substrates and activity-based probes has significantly advanced our ability to specifically monitor CTSL activity.<sup>[10][11][12][14][15]</sup>

### Key Methodological Approaches:

- **In Vitro Assays:** These are typically performed on cell lysates or conditioned media and provide a quantitative measure of total CTSL activity. They are well-suited for high-throughput screening of potential CTSL inhibitors.<sup>[2][16][17][18]</sup>
- **In Situ Assays:** These techniques, such as in situ zymography and live-cell imaging with fluorescent probes, allow for the visualization and localization of CTSL activity within tissue sections or cultured cells.<sup>[19][20][21][22]</sup> This provides valuable spatial information about where the enzyme is active within the complex TME.
- **In Vivo Imaging:** The use of activatable probes allows for the non-invasive, real-time monitoring of CTSL activity in living organisms.<sup>[23][24]</sup> This approach is invaluable for preclinical studies to assess tumor progression and the efficacy of therapeutic interventions.

## Choosing the Right Tool: A Comparison of Cathepsin L Probes

The selection of an appropriate probe is critical for the specific and sensitive detection of CTSL activity. Below is a comparison of commonly used types of probes.

| Probe Type                             | Principle                                                                                                                                                                                    | Advantages                                                                                                                                    | Disadvantages                                                                                                                                                            | Key Applications                                                          |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Fluorogenic Substrates                 | A peptide sequence recognized by CTSL is flanked by a fluorophore and a quencher. Cleavage separates the two, leading to a fluorescent signal. <a href="#">[14]</a> <a href="#">[16]</a>     | High sensitivity, suitable for continuous monitoring, and adaptable for high-throughput screening. <a href="#">[2]</a>                        | Can be susceptible to non-specific cleavage by other proteases.<br><a href="#">[10]</a> <a href="#">[14]</a><br>Selectivity is highly dependent on the peptide sequence. | In vitro activity assays, inhibitor screening.                            |
| Activity-Based Probes (ABPs)           | These probes contain a reactive "warhead" that covalently binds to the active site of CTSL, along with a reporter tag (e.g., fluorophore, biotin). <a href="#">[15]</a> <a href="#">[25]</a> | High specificity for active enzymes, allows for visualization and quantification of active CTSL. <a href="#">[12]</a><br><a href="#">[26]</a> | Binding is irreversible, not suitable for monitoring dynamic changes in activity over time in the same sample.                                                           | In situ imaging, flow cytometry, affinity purification of active enzymes. |
| Quenched Activity-Based Probes (qABPs) | A type of ABP where the fluorophore's signal is quenched until the probe binds to the active enzyme and the quencher is released. <a href="#">[23]</a> <a href="#">[24]</a>                  | Low background signal, high signal-to-noise ratio, suitable for in vivo imaging.<br><a href="#">[14]</a>                                      | Can have challenges with probe delivery and biodistribution in vivo. <a href="#">[23]</a>                                                                                | In vivo imaging of tumor progression and therapeutic response.            |

## Experimental Protocols

### Protocol 1: In Vitro Measurement of Cathepsin L Activity in Tumor Cell Lysates

This protocol describes a fluorometric assay to quantify CTSL activity in cell lysates using a specific fluorogenic substrate.

Workflow for In Vitro CTSL Activity Assay



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro CTSL activity measurement.

**Materials:**

- Tumor cell culture
- Cell lysis buffer (e.g., RIPA buffer)
- Protein assay kit (e.g., BCA assay)
- 96-well black, flat-bottom microplate
- Fluorogenic CTSL substrate (e.g., Z-FR-AMC)[[17](#)]
- CTSL assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- CTSL inhibitor (for negative control, e.g., E-64)[[2](#)]
- Fluorescence microplate reader

**Procedure:**

- Cell Lysate Preparation:
  - Culture tumor cells to the desired confluence.
  - Harvest cells and wash with ice-cold PBS.
  - Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.
  - Collect the supernatant containing the cell lysate.
- Protein Quantification:
  - Determine the total protein concentration of the cell lysate using a standard protein assay. [[17](#)] This is crucial for normalizing the CTSL activity.
- Assay Setup:
  - In a 96-well plate, add a standardized amount of protein from each cell lysate to individual wells.

- Prepare a blank well with lysis buffer only.
- Prepare a negative control well with cell lysate and a CTSL inhibitor.
- Reaction Initiation and Measurement:
  - Add the CTSL assay buffer to each well.
  - Initiate the reaction by adding the fluorogenic CTSL substrate to all wells.
  - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[27]
  - Measure the fluorescence intensity kinetically over a set period (e.g., every 5 minutes for 1 hour) at 37°C.
- Data Analysis:
  - Calculate the rate of increase in fluorescence (RFU/min) for each sample.
  - Subtract the rate of the blank and the inhibitor-treated control from the sample rates to determine the specific CTSL activity.
  - Normalize the activity to the protein concentration (e.g., RFU/min/µg protein).

## Protocol 2: In Situ Zymography for Detecting Cathepsin L Activity in Tumor Tissue Sections

This protocol allows for the visualization of CTSL activity directly within the TME of frozen tumor tissue sections.

Workflow for In Situ Zymography



[Click to download full resolution via product page](#)

Caption: Workflow for *in situ* zymography of CTSL activity.

**Materials:**

- Fresh-frozen tumor tissue
- Cryostat
- Microscope slides
- Gelatin or collagen-coated slides (or prepare in-house)
- CTSL reaction buffer (e.g., 0.1 M sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
- CTSL inhibitor (for negative control)
- Fluorescence microscope

**Procedure:**

- Tissue Sectioning:
  - Cut fresh-frozen tumor tissue into thin sections (e.g., 5-10  $\mu$ m) using a cryostat.
  - Mount the sections onto gelatin or collagen-coated microscope slides.
- Zymography Reaction:
  - Prepare the CTSL reaction buffer. For a negative control slide, add a CTSL inhibitor to the buffer.
  - Overlay the tissue sections with the reaction buffer (with or without inhibitor).
  - Incubate the slides in a humidified chamber at 37°C for several hours to overnight. During this time, active CTSL in the tissue will digest the gelatin/collagen substrate.
- Washing and Staining:
  - Gently wash the slides with PBS to remove the reaction buffer.
  - (Optional) Counterstain with a nuclear stain like DAPI to visualize cell nuclei.

- Imaging and Analysis:
  - Image the slides using a fluorescence microscope.
  - Areas of CTSL activity will appear as dark zones (cleared substrate) against a fluorescently labeled gelatin background or can be visualized with specific fluorescent substrates incorporated into the gel overlay.
  - The intensity of the cleared zones can be quantified using image analysis software.

## Protocol 3: In Vivo Imaging of Cathepsin L Activity in a Tumor-Bearing Mouse Model

This protocol outlines the use of a quenched activity-based probe (qABP) for non-invasive imaging of CTSL activity in a preclinical cancer model.

### Workflow for In Vivo CTSL Imaging

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo imaging of CTSL activity.

Materials:

- Tumor-bearing mice

- CTSI-targeted quenched activity-based probe (qABP)[24]
- In vivo imaging system (e.g., IVIS)
- Anesthesia

**Procedure:**

- Probe Administration:
  - Once tumors have reached the desired size, administer the CTSI-targeted qABP to the mice, typically via intravenous injection.
- Image Acquisition:
  - At various time points after probe injection (e.g., 2, 6, 12, 24 hours), anesthetize the mice and place them in the in vivo imaging system.
  - Acquire fluorescent images at the appropriate excitation and emission wavelengths for the probe's fluorophore.
- Data Analysis:
  - Process the acquired images to remove background fluorescence.
  - Quantify the fluorescent signal intensity within the tumor region of interest (ROI).
  - The increase in fluorescence over time in the tumor indicates the accumulation of the activated probe due to CTSI activity.
  - This can be used to monitor tumor growth, metastasis, and the response to anti-cancer therapies that may modulate CTSI activity.

## Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your CTSI activity measurements, it is essential to incorporate a system of self-validation into your experimental design.

- Specificity Controls: Always include negative controls with a known, potent CTSL inhibitor to confirm that the measured activity is indeed from CTSL.[27][28] For substrate-based assays, consider using cell lines with known high and low CTSL expression as positive and negative controls, respectively.
- Orthogonal Validation: Whenever possible, validate your findings using a different methodology. For example, if you observe high CTSL activity in a cell line using an in vitro assay, confirm this with *in situ* zymography or by detecting active CTSL with an ABP via Western blotting.
- Normalization: For in vitro assays, always normalize activity to the total protein concentration to account for variations in cell number or lysate preparation.[17] For *in vivo* imaging, it is important to have a control group of healthy animals or animals bearing tumors with low CTSL activity.
- Replication: As with any scientific experiment, perform all assays with biological and technical replicates to ensure the statistical significance of your results.

## Expert Insights and Troubleshooting

- Mind the pH: CTSL activity is highly pH-dependent, with optimal activity in the acidic range (pH 5.0-6.0).[12] Ensure your assay buffers are at the correct pH to accurately reflect the conditions in the TME.
- Substrate and Probe Selection is Key: The overlapping substrate specificities among cathepsins can be a significant challenge.[11][12][14] Carefully research and select substrates or probes that have been validated for their selectivity for CTSL over other cathepsins like cathepsin B.[11][13]
- In Vivo Challenges: The delivery and biodistribution of probes *in vivo* can be complex.[23] It is crucial to perform pharmacokinetic and biodistribution studies to understand the probe's behavior in the animal model.
- Data Interpretation: Remember that you are measuring enzymatic activity, not just protein expression. An increase in CTSL protein levels does not always directly correlate with an increase in its activity, as the enzyme can exist in an inactive pro-form or be bound by endogenous inhibitors.[9][25]

## Conclusion

Measuring Cathepsin L activity in the tumor microenvironment is a powerful tool for cancer research and drug development. By carefully selecting the appropriate methodology, utilizing specific probes, and incorporating rigorous controls, researchers can gain valuable insights into the role of this critical protease in cancer progression. The protocols and insights provided in this guide offer a solid foundation for accurately and reliably quantifying CTSL activity, ultimately contributing to the development of more effective cancer therapies.

## References

- Poreba, M., et al. (2018). Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes. *Chemical Science*, 9(7), 1834-1843. [\[Link\]](#)
- Schleyer, K. A., et al. (2021). Dual-mechanism quenched fluorogenic probe provides selective and rapid detection of cathepsin L activity. *ACS Sensors*, 6(5), 1937-1945. [\[Link\]](#)
- Sudhan, D. R., & Siemann, D. W. (2015). Cathepsin L targeting in cancer treatment. *Pharmacology & therapeutics*, 145, 23–37. [\[Link\]](#)
- Dykes, S. S., et al. (2019). Cathepsin L secretion by host and neoplastic cells potentiates invasion. *Oncotarget*, 10(53), 5560–5568. [\[Link\]](#)
- Al-Sanea, M. M., et al. (2021). Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L. *Frontiers in Nanotechnology*, 3. [\[Link\]](#)
- Kato, Y., et al. (2005). Involvement of cathepsins in the invasion, metastasis and proliferation of cancer cells.
- Sexton, R. E., et al. (2007). Cathepsin L increases invasion and migration of B16 melanoma.
- Schleyer, K. A., et al. (2021). Abstract 328: Selective fluorogenic probe for rapid detection of cathepsin L activity. *Cancer Research*, 81(13\_Supplement), 328-328. [\[Link\]](#)
- Poreba, M., et al. (2018). Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes. *Chemical Science*, 9(7), 1834-1843. [\[Link\]](#)
- Poreba, M., et al. (2018). Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes. *Chemical Science*, 9(7), 1834-1843. [\[Link\]](#)
- Poreba, M., et al. (2018). Selective imaging of human cathepsin L in breast cancer by fluorescent activity-based probes.
- Withana, N. P., et al. (2016). Multiplex Zymography Captures Stage-specific Activity Profiles of Cathepsins K, L, and S in Human Breast, Lung, and Cervical Cancer. *Journal of Biological Chemistry*, 291(22), 11639–11650. [\[Link\]](#)
- van Eunen, K., & Bakker, B. M. (2014). The importance and challenges of in vivo-like enzyme kinetics. *FEBS Journal*, 281(19), 4349-4360. [\[Link\]](#)

- Kominami, E., et al. (2013). Gelatin Zymography Using Leupeptin for the Detection of Various Cathepsin L Forms. *Methods in molecular biology* (Clifton, N.J.), 966, 219–227. [\[Link\]](#)
- Wang, C. S., et al. (2022). Multiscale profiling of protease activity in cancer.
- Kominami, E., et al. (1995). Specific assay method for the activities of cathepsin L-type cysteine proteinases. *Biological & pharmaceutical bulletin*, 18(7), 963–966. [\[Link\]](#)
- Herricks, T., et al. (2006). Measuring enzyme activity in single cells. *Analytical chemistry*, 78(9), 2933–2941. [\[Link\]](#)
- Davidi, D., et al. (2016). Global characterization of in vivo enzyme catalytic rates and their correspondence to in vitro kcat measurements. *Proceedings of the National Academy of Sciences of the United States of America*, 113(12), 3401–3406. [\[Link\]](#)
- Verdoes, M., et al. (2013). Challenges in Batch-to-Bed Translation Involving Inflammation-Targeting Compounds in Chronic Epilepsy: The Case of Cathepsin Activity-Based Probes. *ACS Omega*, 4(12), 15474-15483. [\[Link\]](#)
- Segal, E., et al. (2017). Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy. *Theranostics*, 7(8), 2133–2147. [\[Link\]](#)
- Krepela, E., et al. (1999). Quantification of intracellular cathepsin activities in human lung tumor cell lines by flow cytometry. *Cytometry*, 35(4), 319–330. [\[Link\]](#)
- Sameni, M., et al. (2017). Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches. *Methods in molecular biology* (Clifton, N.J.), 1574, 211–230. [\[Link\]](#)
- BPS Bioscience. (n.d.). **Cathepsin L Inhibitor** Screening Assay Kit. BPS Bioscience. [\[Link\]](#)
- Sudhan, D. R., & Siemann, D. W. (2013). Cathepsin L inhibition by the small molecule KGP94 suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells. *Clinical & experimental metastasis*, 30(7), 891–902. [\[Link\]](#)
- Sameni, M., et al. (2017). Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches. *Methods in molecular biology* (Clifton, N.J.), 1574, 211–230. [\[Link\]](#)
- Pearl, J. M., et al. (2016). Detection of Enzyme Activity and Inhibition during Studies in Solution, In Vitro and In Vivo with CatalyCEST MRI. *Molecular imaging and biology*, 18(5), 678–688. [\[Link\]](#)
- Teusink, B., et al. (2000). Why in vivo may not equal in vitro - New effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. *The FEBS journal*, 267(17), 5313–5324. [\[Link\]](#)
- Pernas, R. I., et al. (2011). Surveying proteolytic processes in human cancer microenvironments by microdialysis and activity-based mass spectrometry. *PloS one*, 6(5), e19722. [\[Link\]](#)
- Withana, N. P., et al. (2012). Manipulating substrate and pH in zymography protocols selectively distinguishes cathepsins K, L, S, and V activity in cells and tissues. *The journal of*

histochemistry and cytochemistry : official journal of the Histochemistry Society, 60(5), 399–410. [Link]

- Shaw, E., et al. (1993). Quantification of cathepsins B and L in cells. *The Biochemical journal*, 294 ( Pt 2)(Pt 2), 521–526. [Link]
- Withana, N., et al. (2016). Multiplex cathepsin zymography detects mature cathepsin K, L, and S...  
• Kwong, G. A., et al. (2013). Activatable Zymography Probes Enable In Situ Localization of Protease Dysregulation in Cancer. *Cancer research*, 73(8), 2397–2406. [Link]
- Taha, R., et al. (2018). Release of Anticancer Agents in the Tumor Microenvironment Using Cathepsin B and Cathepsin L Cleavable Drug-Linker Constructs.
- Predina, J. D., et al. (2019). A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection. *Molecular cancer therapeutics*, 18(5), 947–955. [Link]
- Shaw, E., et al. (1993). Quantification of cathepsins B and L in cells.
- Al-Sanea, M. M., et al. (2023). Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies. *Molecules* (Basel, Switzerland), 28(24), 8009. [Link]
- Al-Sanea, M. M., et al. (2023). Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies. *Molecules* (Basel, Switzerland), 28(24), 8009. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [scbt.com](http://scbt.com) [scbt.com]
- 2. [bpsbioscience.com](http://bpsbioscience.com) [bpsbioscience.com]
- 3. Cathepsin L targeting in cancer treatment - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [[frontiersin.org](http://frontiersin.org)]

- 6. Involvement of cathepsins in the invasion, metastasis and proliferation of cancer cells [jstage.jst.go.jp]
- 7. Cathepsin L increases invasion and migration of B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin L secretion by host and neoplastic cells potentiates invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin L Inhibition by the Small Molecule KGP94 Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dual-mechanism quenched fluorogenic probe provides selective and rapid detection of cathepsin L activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cathepsin L Inhibitor Assay Kit (Fluorometric) (ab197012) | Abcam [abcam.com]
- 19. Multiplex Zymography Captures Stage-specific Activity Profiles of Cathepsins K, L, and S in Human Breast, Lung, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches | Springer Nature Experiments [experiments.springernature.com]
- 21. Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static1.squarespace.com [static1.squarespace.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]
- 26. Quantification of cathepsins B and L in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. InnoZyme Cathepsin L Activity Kit, Fluorogenic Millipore [sigmaaldrich.com]
- 28. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring Cathepsin L Activity in the Tumor Microenvironment: An Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13710874#measuring-cathepsin-l-activity-in-tumor-microenvironment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)